![molecular formula C15H14N2OS B366463 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole CAS No. 294653-52-4](/img/structure/B366463.png)

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Descripción general

Descripción

“2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” is a chemical compound with the molecular formula C15H14N2OS . It contains 37 bonds in total, including 22 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), 1 sulfide, and 1 Imidazole .

Molecular Structure Analysis

The molecular structure of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” has been analyzed in several studies. For instance, a study published in the Russian Journal of Organic Chemistry described the theoretical investigations of the thione–thiol tautomerism of the molecule using DFT/B3LYP calculations with the 6-311++G (d,p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” include a molecular formula of C15H14N2OS, an average mass of 270.349 Da, and a monoisotopic mass of 270.082672 Da .Aplicaciones Científicas De Investigación

Anti-Helicobacter Pylori Agents : Derivatives of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds exhibit low minimal inhibition concentrations against various H. pylori strains, including those resistant to metronidazole or clarithromycin, making them promising as novel anti-H. pylori agents (Carcanague et al., 2002).

Antibacterial and Antifungal Activities : Benzimidazole derivatives including the 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole scaffold have been synthesized and evaluated for their antimicrobial activities against various bacterial strains like Micrococcus luteus, Bacillus cereus, and fungal strains such as Candida albicans. These studies have demonstrated significant levels of antimicrobial activity, suggesting potential for therapeutic applications (Kaplancıklı et al., 2004).

Antiprotozoal Activity : Certain benzimidazole derivatives, including those related to 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, have been found to exhibit strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds show potent inhibitory effects, often outperforming standard treatments like metronidazole (Pérez‐Villanueva et al., 2013).

α-Amylase Inhibitory Activity : Synthesized benzimidazole derivatives have shown inhibitory potential against α-amylase, indicating potential applications in managing conditions like diabetes. Among the tested compounds, certain derivatives exhibited potent inhibitory effects (Ullah et al., 2021).

DNA Topoisomerase I Inhibitors : Some benzimidazole derivatives, including those structurally similar to 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, have demonstrated activity as inhibitors of mammalian type I DNA topoisomerases. These compounds could be significant in the development of new therapeutic agents for treating diseases associated with DNA replication and transcription (Alpan et al., 2007).

Anti-Ulcer Activity : Some benzimidazole derivatives have been tested for anti-ulcer activity, suggesting potential applications in treating gastric ulcers. These compounds have shown promising results in initial evaluations (Madala, 2017).

Propiedades

IUPAC Name |

2-(2-phenoxyethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYUFQWEHMSHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)

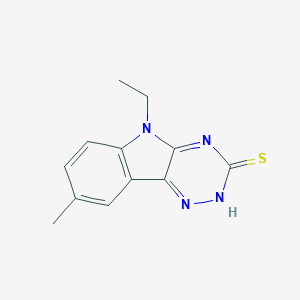

![8-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366412.png)

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366424.png)

![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)

![Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate](/img/structure/B366487.png)

![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)